molecular formula C29H28N4 B1238561 Usambarensine CAS No. 36150-14-8

Usambarensine

Cat. No. B1238561
CAS RN: 36150-14-8
M. Wt: 432.6 g/mol
InChI Key: VUMZOPMHFVDIMF-NLLHOBBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usambarensine is a plant alkaloid isolated from the roots of Strychnos usambarensis collected in Central Africa . This bis-indole compound displays potent antiamoebic activities and shows antigardial, antimalarial, and cytotoxic effects . It is highly toxic to B16 melanoma cells and inhibits the growth of leukemia and carcinoma cells .


Synthesis Analysis

The configuration of usambarensine was proved by X-Ray analysis . The structure and stereochemistry of 3’,4’ dihydrousambarensine were also established by synthesis from (+)-geissoschizoic acid . The synthesis of usambarine was then carried out .


Molecular Structure Analysis

Usambarensine has a molecular formula of C29H28N4 . Its average mass is 432.559 Da and its monoisotopic mass is 432.231384 Da . It has 2 of 2 defined stereocentres .


Physical And Chemical Properties Analysis

Usambarensine has a molecular formula of C29H28N4 . Its average mass is 432.559 Da and its monoisotopic mass is 432.231384 Da . It has 2 of 2 defined stereocentres .

Scientific Research Applications

Anticancer Potential

Usambarensine, derived from Zanthoxylum usambarense, shows promise in cancer research. The Z. usambarense extracts have demonstrated significant cytotoxicity against breast cancer cell lines, particularly inducing apoptosis in MCF-7 cell lines. These findings suggest its potential as a source of new anticancer compounds (Özkan et al., 2013). Another study highlights the role of trees in anticancer drug development, specifically mentioning usambarensine among other alkaloids for their contributions to antineoplastic drugs (Isah, 2016).

Anti-Plasmodial Activity

Usambarensine has been studied for its anti-plasmodial activities. An examination of extracts from Z. usambarense showed inhibitory activity against Plasmodium knowlesi, a malaria parasite. This suggests that usambarensine and related compounds could be further developed for malaria therapy (Were et al., 2010).

Chemical Constituents and Activities

Bioassay-guided fractionation of Z. usambarense has led to the isolation of various compounds, including usambarensine. Studies on these constituents provide insights into their potential applications in fungicides and insecticides, showing the diverse applications of usambarensine beyond its medicinal properties (He et al., 2002).

Mechanism of Action

Usambarensine effectively binds to DNA and behaves as a typical intercalating agent . It does not interfere with the catalytic activity of topoisomerase II . Usambarensine treatment is associated with a loss of cells in the G1 phase accompanied with a large increase in the sub-G1 region which is characteristic of apoptotic cells . The DNA of usambarensine-treated cells was severely fragmented and the proteolytic activity of DEVD-caspases is enhanced .

properties

CAS RN

36150-14-8

Molecular Formula

C29H28N4

Molecular Weight

432.6 g/mol

IUPAC Name

(2R,3E,12bS)-3-ethylidene-2-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine

InChI

InChI=1S/C29H28N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h2-11,13,19,27,31-32H,12,14-17H2,1H3/b18-2-/t19-,27-/m0/s1

InChI Key

VUMZOPMHFVDIMF-NLLHOBBWSA-N

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37

SMILES

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37

synonyms

usambarensine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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